3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
Properties
IUPAC Name |
3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-2-6(4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRZMZLGYMTIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN3C=NN=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions. For instance, one method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a brominated precursor in the presence of a catalytic amount of piperidine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, reducing agents like hydrazine hydrate, and oxidizing agents. Reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield bromo-substituted derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Activities
The pharmacological potential of 3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been explored in several studies. Its applications can be categorized into the following areas:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent anticancer properties. For instance, one study demonstrated that specific derivatives inhibited c-Met kinase activity and showed significant cell growth inhibition in cancer cell lines such as MKN45. The most promising derivative exhibited IC50 values of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition .
Antimicrobial Properties
The compound has also shown considerable antimicrobial activity against various pathogens. In a study evaluating antimicrobial effects, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound derivatives have been identified as effective enzyme inhibitors. They target enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes and disease mechanisms. This inhibition can lead to therapeutic benefits in conditions like glaucoma and Alzheimer's disease .
Anti-inflammatory and Analgesic Effects
The compound's derivatives have been evaluated for their anti-inflammatory and analgesic properties. Studies suggest that certain modifications to the thiadiazole structure enhance these effects, providing potential therapeutic options for pain management and inflammatory disorders .
Case Study 1: Anticancer Research
A series of studies focused on synthesizing different derivatives of this compound revealed varying degrees of efficacy against cancer cell lines. For example:
| Compound | IC50 (nM) | Target |
|---|---|---|
| 7d | 2.02 | c-Met kinase |
| 7e | 88 | Cell growth inhibition in MKN45 |
Case Study 2: Antimicrobial Activity
A comprehensive evaluation was conducted on the antimicrobial efficacy of synthesized thiadiazole derivatives:
| Derivative | Activity Against | Result |
|---|---|---|
| A1 | Staphylococcus aureus | Strong |
| B2 | Escherichia coli | Moderate |
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells. The compound’s ability to bind to these targets is supported by molecular docking studies .
Comparison with Similar Compounds
Key Compounds and Activities:
Analysis:
Vasodilatory Activity : Pyridyl-substituted derivatives at position 3 (e.g., 3-(3-pyridyl) analogs) show potent vasodilation, with EC₅₀ values comparable to clinical agents like nifedipine . In contrast, this compound’s aniline group may enhance hydrogen-bonding interactions with vascular receptors, though specific data are pending.
Antimicrobial Activity : Alkyl/aryl groups at position 3 (e.g., 3-methyl or 3-phenyl) improve lipophilicity, enhancing membrane penetration and efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL) . The aniline substituent in the target compound likely reduces lipophilicity compared to bulkier groups like α-naphthylmethylene, which exhibit superior antifungal activity (MIC: 1–4 μg/mL) .
Antioxidant Activity: Selenopheno-pyrimidine derivatives at position 6 demonstrate radical-scavenging activity due to selenium’s redox-active nature, a feature absent in the aniline-substituted compound .
Physicochemical Properties
- Lipophilicity (logP) :
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) at position 6 enhance electrophilicity, improving interactions with microbial enzymes . The aniline group’s electron-donating nature may instead favor interactions with eukaryotic targets like vascular receptors .
Structural-Activity Relationships (SAR)
- Position 3: Bulky substituents (e.g., α-naphthylmethylene) enhance antimicrobial activity but reduce solubility.
- Position 6: Heteroaryl groups (e.g., pyridyl, selenopheno) introduce redox or coordination capabilities, broadening activity spectra .
Biological Activity
3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and urease inhibitory properties. This article explores the biological activity of this specific compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole precursors. The structural features of triazolo-thiadiazoles contribute to their biological activity due to the presence of nitrogen and sulfur atoms that can participate in various biochemical interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : Certain derivatives have shown significant antifungal effects against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL .
- Antibacterial Activity : Compounds were tested against both Gram-positive and Gram-negative bacteria. Notably, derivatives with chloro substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 8 µg/mL .
Urease Inhibition
The urease enzyme is a virulence factor in several pathogens. Recent evaluations have shown that this compound derivatives act as potent urease inhibitors. The most active derivative demonstrated an IC50 value of approximately 0.87 µM compared to thiourea (IC50 = 22.54 µM), indicating a strong potential for therapeutic applications against urease-positive microorganisms .
Antitumor Activity
Research has also indicated that triazolo-thiadiazole derivatives possess anticancer properties. In vitro studies have reported cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HeLa | 15 |
| 6b | MCF-7 | 10 |
| 6c | A549 | 12 |
These findings suggest that modifications in the triazole-thiadiazole structure can lead to enhanced anticancer activity .
Case Studies
Several case studies highlight the effectiveness of these compounds:
- Case Study on Antimicrobial Efficacy : A study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that compounds with electron-withdrawing groups significantly improved antibacterial efficacy compared to their unsubstituted counterparts.
- Urease Inhibition Study : In a kinetic study involving molecular dynamics simulations of the most potent derivative (designated as 6a), it was found that the compound effectively occupied the active site of urease in a closed conformation. This suggests a competitive inhibition mechanism that could be leveraged for drug design against urease-related infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and how can reaction conditions be optimized for higher yields?
- Answer : The compound is typically synthesized via cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with substituted benzaldehydes in acetic acid, followed by cyclization with ethyl chloroacetate under basic conditions (e.g., sodium hydride). Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Catalytic acetic acid enhances cyclization efficiency, while inert atmospheres (N₂) prevent oxidation side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and torsion angles (e.g., mean C–C bond deviation: 0.003 Å). Complementary techniques include ¹H/¹³C NMR (for substituent analysis) and FT-IR (to confirm thiadiazole ring vibrations at ~1,550 cm⁻¹). XRD data refinement parameters (e.g., R factor < 0.05) ensure accuracy .
Q. How do substituents on the aniline moiety influence the compound's physicochemical properties?
- Answer : Electron-withdrawing groups (e.g., -F, -CF₃) increase electrophilicity at the triazolo-thiadiazole core, enhancing reactivity in nucleophilic substitution. Hydrophobic substituents (e.g., -CH₃, -Ph) improve lipid solubility, as shown in logP calculations. Substituent effects are quantified via Hammett constants (σ) and correlated with UV-Vis absorption shifts .
Advanced Research Questions
Q. What experimental strategies address tautomerism in triazolo-thiadiazole derivatives, and how does this affect biological activity?
- Answer : Tautomerism between thione and thiol forms is resolved using dynamic NMR and XRD. For example, 3-(indol-2-yl) analogs exhibit tautomeric equilibrium in DMSO-d₆, confirmed by variable-temperature NMR. Stabilizing the thione form via methyl substitution (e.g., at position 3) enhances antimicrobial activity by 30–40% due to improved hydrogen bonding with target proteins .
Q. How does the presence of electron-donating or withdrawing groups on the aniline ring influence the compound's electronic properties and reactivity?
- Answer : DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups reduce the HOMO-LUMO gap (ΔE = 3.2–3.8 eV), increasing electrophilicity. For example, -NO₂ substituents lower LUMO energy by 0.5 eV, favoring charge-transfer interactions in catalytic applications. Experimental validation uses cyclic voltammetry to measure redox potentials .
Q. What strategies can resolve contradictions in biological activity data across different substituted derivatives?
- Answer : Systematic SAR studies comparing substituent size, polarity, and topology are critical. For instance, 6-(4-fluorophenyl) analogs show 90% antifungal inhibition (vs. 40% for methyl derivatives), attributed to enhanced membrane penetration. Contradictions arise from assay variability (e.g., MIC vs. IC₅₀), requiring standardized protocols (CLSI guidelines) and multi-dose kinetic analyses .
Q. How can multi-component reactions (MCRs) streamline the synthesis of complex triazolo-thiadiazole hybrids?
- Answer : MCRs using aldehydes, thioureas, and hydrazines in one-pot reactions reduce steps and improve atom economy. For example, Ugi-azide reactions yield 3-pyrazolyl-triazolo-thiadiazine-chromenone hybrids with 75–85% efficiency. Solvent-free microwave-assisted MCRs further enhance reaction rates (15–30 minutes) .
Q. What are the key challenges in crystallizing triazolo-thiadiazole derivatives, and how are they mitigated?
- Answer : Polymorphism and solvent inclusion are common. Slow evaporation from DMF/ethanol (1:3) at 4°C produces diffraction-quality crystals. Additives like hexafluorobenzene induce π-stacking, improving crystal packing. For hygroscopic derivatives, synchrotron XRD with cryo-cooling (153 K) minimizes lattice distortions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic inhibition + cell viability) and control for solvent effects (DMSO ≤ 1% v/v).
- Experimental Design : Use randomized block designs for bioactivity screening to account for batch variability. Split-plot ANOVA models are recommended for multi-factorial optimization studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
